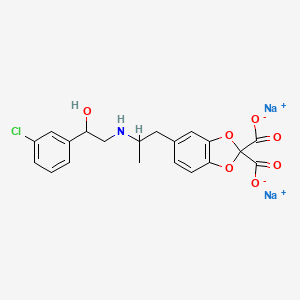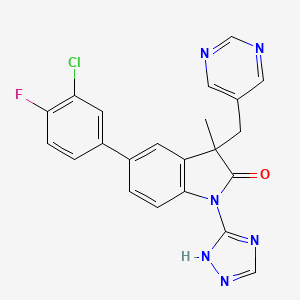
Oxacillin sodium
Descripción general
Descripción
Oxacillin sodium is a penicillin antibiotic used to treat a number of susceptible bacterial infections . It is a semisynthetic penicillin derived from the penicillin nucleus, 6-aminopenicillanic acid . It is resistant to inactivation by the enzyme penicillinase (beta-lactamase) and is available as the sodium salt in parenteral dosage form for intramuscular or intravenous use .
Synthesis Analysis
This compound is synthesized using a cell wall synthesis inhibitor, combined with Gram staining and machine vision (MV) analysis . A spectrophotometric method was developed for the determination of this compound based on charge transfer complexation reaction of the drug with iodine . A patent also describes the crystallization process of this compound .Molecular Structure Analysis
The molecular formula of this compound is C19H19N3O5S . The average molecular weight is 423.42 g/mol . The structure of this compound includes a 4-Thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid .Chemical Reactions Analysis
This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .Physical And Chemical Properties Analysis
This compound is a fine, white, crystalline powder that is odorless or has a slight odor . It is freely soluble in water and has a pK of about 2.8 . The sodium content is 57.4 mg (2.5 mEq) per gram oxacillin .Aplicaciones Científicas De Investigación
Detection in Environmental Pollutants
Oxacillin sodium (OXS), a semi-synthetic penicillin, is identified as a toxic contaminant in water that can damage human cells and the immune system. A study in 2023 proposed a highly sensitive optical fiber sensor for detecting such antibiotic pollutants in water. This sensor, based on the photothermal effect of OXS and using a PDMS/Ti3CN MXene composite-coated microfiber, significantly enhances detection sensitivity and is easy to operate, potentially useful in food safety and environmental monitoring (Zhang et al., 2023).
Resistance in Bacterial Infections
Studies have shown that oxacillin resistance in Staphylococcus spp. is a growing concern. One research conducted in a Brazilian university hospital examined the resistance of coagulase-negative staphylococci (CoNS) strains to oxacillin. The findings highlighted the importance of good practices in infection control and rational antibiotic therapy to prevent the spread of resistant clones (Martins et al., 2013).
Analytical Methods for Determination
Several studies have developed methods for the determination of this compound. For instance, a spectrophotometric method was developed to detect oxacillin in human urine samples with high accuracy and precision (Gujral et al., 2009). Another study focused on the degradation of oxacillin by different oxidation processes, revealing insights into degradation pathways and by-products generated (Serna-Galvis et al., 2016).
Study of Polymerized Impurities
In 2023, research was conducted on the separation and characterization of polymerized impurities in this compound, which can induce allergic reactions. The study established methods for effectively controlling these impurities, providing a scientific basis for improving pharmacopoeias (Gao et al., 2023).
Synergistic Activity with Other Drugs
Research has also explored the synergistic activity of oxacillin with other drugs. A study in 2021 demonstrated that combining oxacillin with diclofenac sodium showed synergistic activity against methicillin-resistant Staphylococcus aureus strains, indicating potential for more effective treatments (Queiroz et al., 2021).
Mecanismo De Acción
Target of Action
Oxacillin sodium primarily targets the penicillin-binding proteins (PBPs) . These proteins are enzymes located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound interacts with its targets by binding to specific PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis . The compound’s β-lactam ring covalently binds to the PBPs, which interferes with the transpeptidation reaction, a critical step in cell wall synthesis . This interaction results in the inhibition of peptidoglycan synthesis, a prominent component of the cell wall .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting the synthesis of peptidoglycan, a key component of the cell wall, this compound disrupts the integrity of the bacterial cell wall . This leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Pharmacokinetics
This compound is incompletely and erratically absorbed orally . The peak concentration in the blood is reached approximately 30 to 120 minutes after intramuscular administration and 15 minutes after intravenous administration . The duration of action is about 4 to 6 hours . This compound can distribute into the central nervous system when the meninges are inflamed, cross the placenta, and distribute into breast milk . It also enters the enterohepatic circulation .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This bactericidal activity is effective against both gram-positive and gram-negative aerobic and anaerobic bacteria . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of food can reduce the absorption of the drug . Additionally, the prevalence of antibiotic-resistant strains, such as methicillin-resistant and oxacillin-resistant Staphylococcus aureus (MRSA/ORSA), can affect the efficacy of this compound .
Safety and Hazards
Oxacillin sodium may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction, eye irritation on direct contact, and ingestion may cause irritation and malaise . It may cause serious or fatal hypersensitivity (anaphylactic) reactions in some individuals .
Direcciones Futuras
Oxacillin sodium continues to be a subject of research, particularly in the context of enhancing its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains . The development of drug delivery systems that can enhance drug efficiency is one of the promising approaches being explored .
Análisis Bioquímico
Biochemical Properties
Oxacillin sodium plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. By binding to these PBPs, this compound inhibits the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis . This interaction is specific to bacterial cells, making this compound an effective antibacterial agent.
Cellular Effects
This compound exerts its effects on bacterial cells by disrupting cell wall synthesis. This disruption leads to cell lysis and death. In addition to its bactericidal activity, this compound can influence cell signaling pathways and gene expression in bacteria. The inhibition of cell wall synthesis triggers a cascade of cellular responses, including the activation of autolytic enzymes such as autolysins, which further degrade the cell wall . This process is essential for the bactericidal action of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects by covalently binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The bactericidal activity of this compound is mediated through its interaction with PBPs, which are essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall . By inhibiting PBPs, this compound prevents the formation of a functional cell wall, resulting in bacterial cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH and temperature. It is known to be stable in acidic environments (pH = 1.2) but can degrade over time under certain conditions . Long-term exposure to this compound can lead to the development of resistance in bacterial populations, which is a significant concern in clinical settings . Monitoring the stability and degradation of this compound is essential for ensuring its efficacy in laboratory and clinical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At high doses, this compound can cause toxicity, including renal, hepatic, and nervous system toxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal models and clinical settings.
Metabolic Pathways
This compound is primarily excreted as an unchanged drug in the urine through glomerular filtration and active tubular secretion . It is stable against hydrolysis by various beta-lactamases, including penicillinases and cephalosporinases . The metabolic pathways of this compound involve its interaction with enzymes responsible for drug excretion, ensuring its rapid elimination from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through the bloodstream. It binds to serum proteins, mainly albumin, with a high binding affinity (94.2 ± 2.1%) . This binding facilitates its distribution to various tissues, where it exerts its antibacterial effects. The rapid excretion of this compound ensures that it does not accumulate in the body, reducing the risk of toxicity.
Subcellular Localization
This compound localizes to the bacterial cell wall, where it interacts with penicillin-binding proteins (PBPs). This localization is crucial for its antibacterial activity, as it allows this compound to inhibit cell wall synthesis effectively . The targeting of PBPs ensures that this compound exerts its effects specifically on bacterial cells, minimizing its impact on host cells.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Oxacillin sodium involves the conversion of 6-amino penicillanic acid to Oxacillin by acylation with 3-phenyl-2-oxo-hexanoic acid. The Oxacillin is then converted to Oxacillin sodium by neutralization with sodium hydroxide.", "Starting Materials": [ "6-amino penicillanic acid", "3-phenyl-2-oxo-hexanoic acid", "Sodium hydroxide" ], "Reaction": [ "6-amino penicillanic acid is acylated with 3-phenyl-2-oxo-hexanoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form Oxacillin.", "Oxacillin is then neutralized with sodium hydroxide to form Oxacillin sodium." ] } | |
| 1173-88-2 | |
Fórmula molecular |
C19H19N3NaO5S |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H19N3O5S.Na/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);/t13-,14+,17-;/m1./s1 |
Clave InChI |
HASPTBGYIXWQJO-SLINCCQESA-N |
SMILES isomérico |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
| 1173-88-2 | |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
1173-88-2 (anhydrous monosodium salt) 7240-38-2 (monosodium salt, monohydrate) |
Solubilidad |
8.62e-02 g/L |
Sinónimos |
Methylphenylisoxazolyl Penicillin Oxacillin Oxacillin Sodium Oxacillin, Monosodium Salt, Anhydrous Oxacillin, Monosodium Salt, Monohydrate Oxacillin, Sodium Oxazocilline Penicillin, Methylphenylisoxazolyl Prostaphlin Sodium Oxacillin Sodium, Oxacillin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does oxacillin sodium exert its antibacterial activity?
A: this compound is a β-lactam antibiotic that targets bacterial cell wall synthesis. It specifically inhibits the formation of peptidoglycans, essential components of the bacterial cell wall, by binding to penicillin-binding proteins (PBPs). This disruption of cell wall integrity leads to bacterial cell death. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C19H18N3NaO5S•H2O, and its molecular weight is 427.42 g/mol. [, ]
Q3: Are there any specific spectroscopic data available for this compound?
A: Spectroscopic techniques like high-performance liquid chromatography-ultraviolet (HPLC-UV) are frequently employed to analyze this compound. Studies have utilized a detection wavelength of 225 nm for HPLC analysis. [, ] Additionally, spectrophotometric methods based on charge-transfer reactions have been developed for this compound determination. [, ]
Q4: How does storage temperature impact the stability of this compound solutions?
A: Studies on intravenous this compound solutions (5 mg/mL in 0.9% sodium chloride or 5% dextrose water) stored in Accufuser® devices reveal that storage at room temperature (25 ± 2°C) leads to significant decreases in oxacillin concentration and pH changes after two weeks. In contrast, solutions stored at controlled temperatures (4 ± 2°C) remained stable for up to six weeks. []
Q5: Can this compound be frozen for storage?
A: Research indicates that carbenicillin disodium and this compound, when frozen at -20°C in syringes (both glass and plastic) for three months, remain stable. This finding suggests the potential for freezing as a storage method, but further investigation is needed. []
Q6: Are there compatibility issues when administering this compound with other drugs?
A: Yes, compatibility studies have shown that administering this compound with certain drugs can lead to precipitation and drug degradation. For example, combining this compound with verapamil hydrochloride results in significant loss of verapamil hydrochloride due to precipitation. [] Similarly, Y-site administration of vancomycin (10 mg/mL) and oxacillin (20 mg/mL) resulted in immediate precipitation, indicating incompatibility. [] Therefore, it is crucial to consult compatibility charts and guidelines before co-administering this compound with other medications.
Q7: How does the structure of this compound contribute to its penicillinase resistance?
A: this compound, a penicillinase-resistant penicillin, possesses a bulky side chain at position 6 of the penicillin nucleus. This steric hindrance prevents penicillinase, an enzyme produced by some bacteria to inactivate penicillins, from accessing and hydrolyzing the β-lactam ring, thus preserving its antibacterial activity. [, ]
Q8: Can the stability of this compound in acidic environments be enhanced?
A: Research indicates that the stability of this compound in acidic environments, like the stomach, can be improved by complexation with cyclodextrins (β-cyclodextrin and 2-HP-β-cyclodextrin). These cyclic oligosaccharides form inclusion complexes with oxacillin, shielding it from degradation and potentially enhancing its bioavailability. []
Q9: What analytical methods are commonly employed to assess the quality of this compound?
A9: Various analytical methods are used to ensure the quality and purity of this compound. These include:
- High-Performance Liquid Chromatography (HPLC): This technique is widely utilized to separate and quantify this compound, as well as to identify and analyze related substances and impurities. [, , , , ]
- Spectrophotometry: This method, based on the absorption or transmission of light through a solution, is employed to determine the concentration of this compound. [, ]
- Polarimetry: This technique measures the rotation of plane-polarized light by chiral molecules like this compound and can be used for content determination. []
- Microbiological Assays: These assays assess the antibacterial activity of this compound by measuring its ability to inhibit the growth of susceptible bacterial strains. []
Q10: What are the major mechanisms of resistance to this compound in bacteria?
A: The primary mechanism of resistance to this compound and other β-lactam antibiotics is the acquisition of the mecA gene. This gene encodes for penicillin-binding protein 2a (PBP2a), which has a low affinity for β-lactams, enabling resistant strains to continue cell wall synthesis even in the presence of these antibiotics. [, , ]
Q11: What are the potential adverse effects associated with this compound use?
A: While generally safe, this compound can cause adverse effects, including hypersensitivity reactions ranging from mild skin rashes to severe anaphylaxis. Other potential side effects include gastrointestinal disturbances, hematological abnormalities, and, rarely, hepatotoxicity. [, , , ]
Q12: Are there specific patient populations where this compound use requires caution?
A: this compound use necessitates caution in patients with a history of penicillin allergy, as cross-reactivity can occur. Additionally, dosage adjustments may be required in patients with renal impairment to prevent drug accumulation and potential toxicity. [, , ]
Q13: Is there any information available on the environmental impact of this compound?
A: Currently, the provided research papers do not delve into the environmental impact or degradation of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible disposal and mitigation of any negative environmental impacts. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


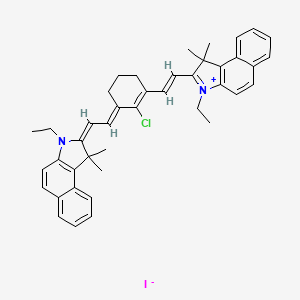


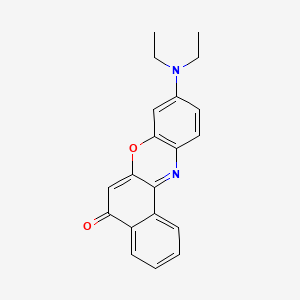

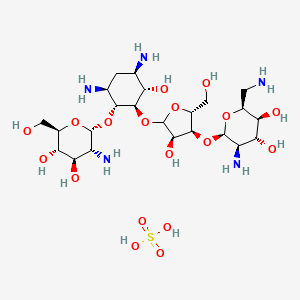

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)




